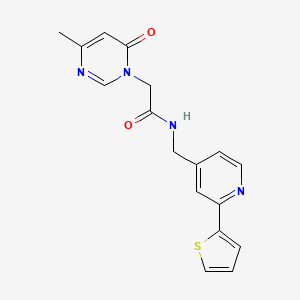

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Description

This compound features a pyrimidin-6-one core substituted with a methyl group at position 4 and an acetamide side chain. The acetamide nitrogen is further functionalized with a (2-(thiophen-2-yl)pyridin-4-yl)methyl group, creating a hybrid heterocyclic system. The pyrimidinone moiety provides hydrogen-bonding capacity, while the thiophene and pyridine units enhance π-π stacking interactions, making it a candidate for targeting enzymes or receptors requiring aromatic interactions .

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-7-17(23)21(11-20-12)10-16(22)19-9-13-4-5-18-14(8-13)15-3-2-6-24-15/h2-8,11H,9-10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMVGMKZIMSRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include:

Pyrimidine synthesis: Starting materials such as 4-methyl-6-oxopyrimidine can be synthesized through condensation reactions involving urea and β-ketoesters.

Pyridine synthesis: The pyridine ring can be constructed using methods like the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling reactions: The final coupling step to form the target compound may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine, pyridine, or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- Compound 5.12 (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Key Difference: Replaces the oxygen-linked pyrimidinone with a thioether group. target compound’s estimated ~1.8).

Compound 1 () : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Acetamide Side Chain Variations

Compound 5.6 () : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

- Compounds in : (E)-2-(substituted indolin-3-ylidene)-N-(heteroaryl)acetamides Key Difference: Indolinone core replaces pyrimidinone. Impact: Extended conjugation may shift absorption maxima (λmax ~320 nm vs. pyrimidinone’s ~260 nm). pKa values (5.4–5.8) suggest similar acidity to the target .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 5.12 | Compound 5.6 |

|---|---|---|---|

| Core Structure | Pyrimidin-6-one | Pyrimidin-6-thione | Pyrimidin-6-thione |

| Substituent | Thiophene-pyridine | Benzyl | 2,3-Dichlorophenyl |

| Melting Point (°C) | Not reported | 196 | 230 |

| clogP (Estimated) | ~1.8 | ~2.1 | ~3.5 |

| Synthetic Yield | Not reported | 66% | 80% |

| Key Interaction | π-π stacking, H-bonding | Thioether flexibility | Halogen bonding |

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrimidine ring, a thiophene moiety, and an acetamide group. Its molecular formula is , with a molecular weight of 258.29 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its effects against different cell lines and its mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidine and thiophene have shown effectiveness against a range of bacterial strains. The specific mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Activity |

|---|---|---|

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | E. coli | Inhibitory |

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-yl)pyridin | S. aureus | Moderate |

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For example, the anticancer activity of pyrimidine derivatives has been assessed against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanisms often involve apoptosis induction and cell cycle arrest.

In a study assessing the anticancer properties of related compounds, it was found that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl) derivative | A549 | 12.5 | Apoptosis induction |

| 2-(thiophen-2-yl)pyridine derivative | MCF7 | 15.0 | Cell cycle arrest |

Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, there is emerging evidence suggesting neuroprotective effects. Compounds structurally similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

The proposed mechanisms for the biological activities of this compound typically involve:

- Enzyme Inhibition : Interaction with specific enzymes leading to disrupted metabolic processes.

- Receptor Modulation : Binding to cellular receptors affecting signal transduction pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various signaling cascades.

Case Studies

A notable case study involved testing this compound in vitro against several cancer cell lines, where it demonstrated significant cytotoxicity compared to standard chemotherapeutics. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.